(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride
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Overview
Description
(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and interactions. The presence of a fluorine atom and a methyl group on the pyrrolidine ring enhances its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity. For instance, the synthesis can involve the formation of a tightly bound chelation-controlled transition state during a 5-exo-tet ring closure reaction . This method ensures the production of the desired enantiomerically pure compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing precursor synthesis conditions to achieve stable yields. Adjusting the sequence of synthetic steps and reaction conditions can lead to efficient production of the compound . These methods are designed to be scalable and cost-effective for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrrolidine ring.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
(2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the stereochemistry of the compound play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride include:
- (2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
- cis-4-Hydroxy-L-proline methyl ester hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a fluorine atom and a methyl group on the pyrrolidine ring. These features contribute to its unique reactivity and potential for diverse applications in scientific research and industrial processes.
Properties
IUPAC Name |
(2S,4S)-4-fluoro-2-methylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLZEFBPWWZOHT-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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